(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide
Description
(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide (CAS: 477865-57-9) is a triazolo[1,5-a]pyrimidine derivative featuring a methanimidamide group at position 2 and a 4-nitrophenoxyethyl substituent at position 5. The (E)-configuration denotes the geometry of the imine bond in the methanimidamide moiety. Its nitro group confers electron-withdrawing properties, which may influence reactivity, stability, and intermolecular interactions.
Properties
IUPAC Name |
N-methoxy-N'-[7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O4/c1-10(26-12-5-3-11(4-6-12)22(23)24)13-7-8-16-15-19-14(20-21(13)15)17-9-18-25-2/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWIRGHDTWOGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=NC2=NC(=NN12)/N=C/NOC)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation. The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell proliferation.
Biological Activity
(E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various biological targets.
- Molecular Formula : C15H15N7O4
- Molecular Weight : 357.32 g/mol
- Density : 1.49 g/cm³ (predicted)
- pKa : 1.41 (predicted)
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
The compound's structure suggests it may interact with critical pathways involved in cancer cell proliferation and survival. In silico docking studies have shown potential binding affinities to targets such as EGFR and PI3K, which are crucial in cancer signaling pathways.
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or pathways related to tumor growth and metastasis. For instance, compounds similar to this have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor progression.
In Vitro Studies
In vitro assays using the MTT method have demonstrated that the compound significantly reduces cell viability in cancer cell lines at varying concentrations. The effectiveness was compared with standard chemotherapeutic agents like doxorubicin.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins. For example, the analysis highlighted specific hydrogen bonding interactions with key amino acids within the active sites of EGFR and PI3K.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs bearing modifications to the triazolo[1,5-a]pyrimidine core or substituents. Key differences in physicochemical properties, synthesis, and applications are highlighted.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Triazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances electrophilicity compared to methoxy or fluorine substituents, which may influence reactivity in cross-coupling or nucleophilic substitution reactions .
- Thermal Stability: Nitro-substituted derivatives (e.g., compound 16a in ) exhibit exceptionally high melting points (>340°C), suggesting strong intermolecular interactions (e.g., π-stacking, dipole-dipole) due to the nitro group’s polarity.
- Biological Activity Potential: Fluorine-containing analogs (e.g., ) are often explored for enhanced metabolic stability in drug discovery, whereas nitro groups may confer antibacterial or antiparasitic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-N'-methoxy-N-{7-[1-(4-nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide?
- Methodology : The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors such as pyrimidine-thiosemicarbazides under controlled conditions. For example, describes the use of Ni(NO₃)₂ in ethanol to coordinate with thiosemicarbazide derivatives, forming triazolopyrimidine cores. Modifications to the substituents (e.g., 4-nitrophenoxyethyl groups) require sequential alkylation or coupling reactions .
- Key Considerations : Optimize reaction stoichiometry and solvent polarity to enhance yields, as seen in , where yields for analogous compounds ranged from 11% to 56% depending on substituent positioning and reaction conditions .
Q. How can the crystal structure of this compound be resolved, and which software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) are widely used due to their robustness in handling small-molecule crystallography. highlights SHELX’s adaptability for high-resolution or twinned data, critical for resolving complex heterocyclic systems .
- Validation : Cross-validate structural data with NMR (¹H/¹³C) and mass spectrometry, as demonstrated in for related thieno-pyrimidine derivatives .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodology : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities. For example, discusses the role of trifluoromethyl groups in enhancing enzyme inhibition, suggesting similar strategies for the 4-nitrophenoxyethyl moiety .
- Experimental Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies) to confirm activity, as seen in for pyrazolo-pyrimidine derivatives .
Q. What strategies address contradictions in biological activity data across studies?
- Root Causes : Variations in assay conditions (e.g., pH, solvent) or impurities in synthesized batches. notes yield disparities (11–56%) in triazolopyrimidine derivatives, which may affect biological reproducibility .
- Resolution :
- Standardize synthesis and purification protocols (e.g., flash chromatography or HPLC).
- Use orthogonal assays (e.g., SPR and fluorescence polarization) to cross-validate target engagement, as applied in for hypoglycemic agents .
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
- Methodology : Implement continuous-flow reactors to enhance heat/mass transfer and reduce hazardous intermediate handling. emphasizes flow chemistry’s utility in oxidizing sensitive intermediates (e.g., Swern oxidation), which could be adapted for nitrophenoxyethyl group installation .
- Process Metrics : Monitor residence time and temperature gradients to minimize byproducts, as demonstrated in for thiazole-containing analogs .
Data Analysis and Interpretation
Q. What analytical techniques are critical for characterizing intermediate impurities?
- Techniques :
- HPLC-MS : Detect low-abundance byproducts (<1%) during synthesis.
- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in the triazolopyrimidine core ( used ¹³C NMR to confirm thieno-pyrimidine regiochemistry) .
- Case Study : employed IR and ESI-MS to validate pyrazolo-pyrimidine intermediates, highlighting the need for multi-technique validation .
Q. How can statistical design of experiments (DoE) optimize reaction conditions?
- Framework : Use response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading). applied DoE to optimize diphenyldiazomethane synthesis, achieving >90% yield by iteratively adjusting parameters .
- Implementation :
- Factors : Solvent polarity, reaction time, and stoichiometry.
- Responses : Yield, purity, and enantiomeric excess (if applicable).
Structural and Functional Insights
Q. What role does the (E)-configuration play in the compound’s stability and bioactivity?
- Stereochemical Impact : The (E)-imine configuration (vs. Z) may enhance rigidity, improving target binding. highlights how imine geometry in hydrazide derivatives influences receptor interactions .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess configurational stability .
Q. How does the 4-nitrophenoxyethyl substituent influence electronic properties?
- Electronic Effects : Nitro groups are strong electron-withdrawing moieties, polarizing the triazolopyrimidine core. discusses similar effects in thiadiazolo-pyrimidinones, where nitro substituents increased electrophilicity and reactivity .
- Spectroscopic Correlates : Compare ¹H NMR chemical shifts of the parent compound with analogs lacking the nitro group ( provides reference shifts for chloro-substituted derivatives) .
Conflict Avoidance and Best Practices
- Synthesis Reproducibility : Document reaction conditions meticulously (e.g., inert atmosphere, drying time for intermediates) to mitigate batch-to-batch variability .
- Data Transparency : Share raw crystallographic data (e.g., CIF files) and NMR spectra in supplementary materials to enable peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
